molecular formula C17H30N2O B1389120 N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine CAS No. 1040686-15-4

N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine

Cat. No.: B1389120
CAS No.: 1040686-15-4
M. Wt: 278.4 g/mol
InChI Key: XIBFYOXAKSLRIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 2-(3-methylphenoxy)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets, leading to changes in their activity and interactions. The exact molecular pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine is unique due to its specific phenoxy and ethylene diamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in proteomics research and the study of protein interactions .

Properties

IUPAC Name

N',N'-diethyl-N-[2-(3-methylphenoxy)butyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-5-16(14-18-11-12-19(6-2)7-3)20-17-10-8-9-15(4)13-17/h8-10,13,16,18H,5-7,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBFYOXAKSLRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCCN(CC)CC)OC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
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N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
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N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
Reactant of Route 4
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
Reactant of Route 5
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
Reactant of Route 6
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine

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